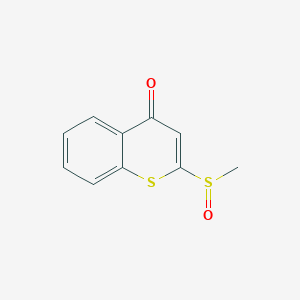
2-methylsulfinylthiochromen-4-one
Beschreibung
2-Methylsulfinylthiochromen-4-one is a sulfur-containing heterocyclic compound featuring a thiochromenone core (a benzothiopyran-4-one skeleton) substituted with a methylsulfinyl (-S(O)CH₃) group at the 2-position. Its molecular formula is C₁₀H₈O₂S₂, with a molecular weight of 232.3 g/mol. This compound is of significant interest in synthetic organic chemistry due to its role as a precursor or intermediate in cross-coupling reactions, particularly for generating thioflavone analogs .
The synthesis of this compound typically involves oxidation of the corresponding methylthio derivative or direct functionalization of the thiochromenone scaffold. For example, describes its preparation via Pd-catalyzed Suzuki-Miyaura cross-coupling, where the sulfinyl group acts as a leaving group, enabling efficient conjugation with arylboronic acids . Its structural characterization relies on techniques such as IR, NMR, and mass spectrometry, with key spectral data including sulfinyl S=O stretching vibrations (~1030–1070 cm⁻¹ in IR) and distinct aromatic proton signals in NMR .
Eigenschaften
CAS-Nummer |
112519-51-4 |
|---|---|
Molekularformel |
C10H8O2S2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-methylsulfinylthiochromen-4-one |
InChI |
InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 |
InChI-Schlüssel |
KVLAIBRBZGWARL-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Kanonische SMILES |
CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |
Andere CAS-Nummern |
112519-51-4 |
Synonyme |
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- typically involves the oxidation of 4H-1-Benzothiopyran-4-one, 2-(methylthio)-. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electronic Effects : The sulfinyl group (-S(O)CH₃) is electron-withdrawing, enhancing electrophilicity at the 2-position compared to the methylthio (-SCH₃) group. This property makes it a superior leaving group in cross-coupling reactions .
- Sulfonyl vs. Sulfinyl : The sulfonyl derivative (SO₂CH₃) exhibits higher thermal stability (mp = 187°C vs. 105°C for methylthio) due to stronger intermolecular dipole interactions .
Reactivity Insights :
- The sulfinyl group in this compound facilitates Pd-catalyzed cross-coupling reactions, whereas methylthio and sulfonyl analogs require harsher conditions (e.g., bromination or prolonged oxidation) .
- Sulfonyl derivatives are less reactive in nucleophilic substitutions due to their electron-deficient nature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


